Amiprofos-methyl

Description

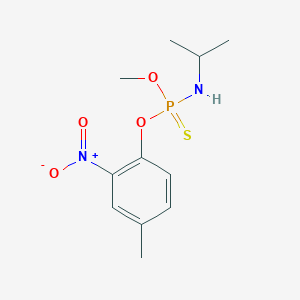

Structure

3D Structure

Properties

IUPAC Name |

N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEWQRWLIDWRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041600 | |

| Record name | Amiprofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36001-88-4 | |

| Record name | Amiprophos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36001-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiprofos-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiprofos-methyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiprofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methyl O-(4-methyl-2-nitrophenyl) isopropylthiophosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPROFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D130E8V1ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amiprofos-Methyl (APM): An In-depth Technical Guide to its Mechanism of Action in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amiprofos-methyl (APM) is a phosphoric amide herbicide that acts as a potent and specific inhibitor of microtubule polymerization in plant cells.[1][2] Its herbicidal activity stems from its ability to disrupt the formation and function of microtubules, which are critical components of the cytoskeleton responsible for essential cellular processes such as cell division, cell plate formation, and the determination of cell shape. This technical guide provides a comprehensive overview of the molecular mechanism of APM, detailing its interaction with plant tubulin, the downstream consequences for cellular processes, and methodologies for its study.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of this compound is the inhibition of microtubule polymerization specifically in plant cells.[1] APM binds directly to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubule polymers. This disruption leads to a cascade of events that ultimately result in mitotic arrest and cell death.

Specificity for Plant Tubulin

A key characteristic of APM is its high degree of specificity for plant tubulin. Studies have shown that APM effectively inhibits the polymerization of plant-derived microtubules at concentrations that have no discernible effect on microtubules from bovine brain.[1] This selectivity is attributed to differences in the tubulin protein structure between plants and animals.

Competitive Inhibition of Oryzalin Binding

Further elucidation of APM's binding site comes from competitive inhibition studies with oryzalin, another well-characterized microtubule-disrupting herbicide. APM competitively inhibits the binding of radiolabeled oryzalin to tobacco tubulin, indicating that they share an overlapping binding site on the tubulin dimer.[3][4]

Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Activity of this compound on Tubulin and Microtubules

| Parameter | Value | Species/System | Reference |

| Inhibition of Polymerization | Concentration-dependent | Rose microtubules | [1] |

| Competitive Inhibition of Oryzalin Binding (Ki) | 5 µM | Tobacco (Nicotiana tabacum cv Bright Yellow-2) tubulin | [3][4] |

| Oryzalin Dissociation Constant (Kd) | 117 nM | Tobacco (Nicotiana tabacum cv Bright Yellow-2) tubulin | [3][4] |

Table 2: Cellular Effects of this compound on Plant Cells

| Parameter | Concentration | Effect | Cell Type/Organism | Reference |

| Microtubule Depolymerization | 1 - 3 µM | Complete depolymerization of cortical and mitotic microtubule arrays within 1 hour | Plant cell suspension cultures | [5] |

| Growth Inhibition | Threshold range similar to microtubule depolymerization concentrations | Inhibition of cell growth | Tobacco cells | [3] |

| Mitotic Arrest | 10⁻³ to 10⁻⁶ M | Inhibition of post-mitotic nuclear and chloroplast migration | Micrasterias denticulata |

Signaling Pathways and Cellular Consequences

The disruption of microtubule polymerization by APM initiates a series of downstream cellular events, primarily centered around the cell cycle.

Caption: this compound's primary mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of APM on the polymerization of purified plant tubulin by monitoring changes in turbidity.

Materials:

-

Purified plant tubulin (e.g., from tobacco BY-2 cells)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

GTP solution (100 mM)

-

This compound (APM) stock solution in DMSO

-

DMSO (vehicle control)

-

Temperature-controlled spectrophotometer

Protocol:

-

Prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and purified plant tubulin (final concentration ~1 mg/mL) on ice.

-

Add various concentrations of APM or an equivalent volume of DMSO (for the control) to the reaction mixtures.

-

Transfer the mixtures to pre-chilled cuvettes.

-

Place the cuvettes in the spectrophotometer and set the temperature to 30-37°C to initiate polymerization.

-

Monitor the increase in absorbance at 350 nm over time. The rate of increase in absorbance is proportional to the rate of microtubule polymerization.

-

Plot absorbance versus time to generate polymerization curves for each APM concentration.

Caption: Workflow for the in vitro microtubule polymerization assay.

Competitive Binding Assay with [¹⁴C]Oryzalin

This assay determines if APM competes with oryzalin for the same binding site on tubulin.

Materials:

-

Purified plant tubulin

-

[¹⁴C]Oryzalin of known specific activity

-

Varying concentrations of unlabeled this compound

-

Binding buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

-

DEAE-cellulose filter discs

-

Scintillation counter and scintillation fluid

Protocol:

-

Incubate a constant amount of purified plant tubulin with a fixed concentration of [¹⁴C]Oryzalin in the binding buffer.

-

In parallel reactions, include increasing concentrations of unlabeled APM.

-

Allow the binding reaction to reach equilibrium at room temperature.

-

Filter the reaction mixtures through DEAE-cellulose filter discs under vacuum. The tubulin-ligand complexes will bind to the filters, while unbound ligands will pass through.

-

Wash the filters with cold binding buffer to remove any non-specifically bound radiolabel.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

A decrease in the amount of bound [¹⁴C]Oryzalin with increasing concentrations of APM indicates competitive binding.

-

The inhibition constant (Ki) can be calculated using appropriate binding isotherms.

Immunofluorescence Microscopy of Plant Cell Microtubules

This method allows for the visualization of the effects of APM on microtubule arrays within intact plant cells.

Materials:

-

Plant cell suspension culture (e.g., tobacco BY-2)

-

This compound

-

Fixative solution (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, pectolyase)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)

-

Antifade mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

Treat the plant cell culture with the desired concentration of APM or DMSO for a specified time.

-

Fix the cells with the fixative solution.

-

Digest the cell walls using the enzyme solution to allow for antibody penetration.

-

Permeabilize the cell membranes with the permeabilization buffer.

-

Incubate the cells with the primary anti-tubulin antibody.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Mount the cells on a microscope slide with antifade mounting medium containing DAPI to stain the nuclei.

-

Observe the microtubule structures using a fluorescence microscope. Compare the microtubule arrays in APM-treated cells to the control cells.

Conclusion

This compound is a specific and potent inhibitor of plant microtubule polymerization, making it an effective herbicide. Its mechanism of action is well-characterized, involving direct binding to plant tubulin and subsequent disruption of microtubule-dependent cellular processes, most notably cell division. The experimental protocols outlined in this guide provide a robust framework for the continued study of APM and other microtubule-targeting compounds in plant systems. This detailed understanding of its molecular interactions and cellular effects is invaluable for the development of new herbicidal agents and for fundamental research in plant cell biology.

References

- 1. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Strategies for Imaging Microtubules in Plant Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Strategies for imaging microtubules in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Amiprofos-methyl: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprofos-methyl (APM) is an organophosphate herbicide recognized for its potent and specific inhibitory effects on microtubule polymerization in plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its known mechanism of action, presented through structured data tables, a signaling pathway diagram, and representative experimental protocols. This document is intended to serve as a comprehensive resource for researchers in agriculture, cell biology, and drug development.

Chemical Structure and Identification

This compound, systematically named N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine, is a phosphoric amide herbicide.[1][2][3] Its chemical structure is characterized by a nitrophenyl group, a phosphoramidothioate core, and an isopropylamine moiety.

| Identifier | Value |

| IUPAC Name | N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine[1] |

| CAS Number | 36001-88-4[2] |

| Molecular Formula | C₁₁H₁₇N₂O₄PS[2][3] |

| SMILES | CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19)[1] |

| InChIKey | VHEWQRWLIDWRMR-UHFFFAOYSA-N[1] |

Table 1: Chemical Identifiers of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline solid with a slight odor.[4] It exhibits solubility in various organic solvents and has limited solubility in water.

| Property | Value | Source |

| Molecular Weight | 304.30 g/mol | [2] |

| Melting Point | 64-65 °C | [4] |

| Water Solubility | 10 mg/L | [4] |

| Solubility in Organic Solvents | Soluble in benzene, alcohol, esters. DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml. | [2][4] |

| Appearance | White or light yellow crystal | [4] |

| XLogP3 | 3.2 | [1] |

Table 2: Physicochemical Properties of this compound.

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of microtubule polymerization, which is highly specific to plant cells.[2] This activity underlies its herbicidal effects.

Inhibition of Tubulin Polymerization

This compound directly interferes with the assembly of tubulin into microtubules. This leads to a disruption of various cellular processes that are dependent on a functional microtubule cytoskeleton, including cell division, cell plate formation, and cell wall organization.

-

In Vitro Activity: this compound has been shown to inhibit the in vitro polymerization of tubulin isolated from Rosa cells in a dose-dependent manner.[2] It completely inhibits tubulin polymerization in Hemanthus endosperm cells at a concentration of 0.1 μM.[2]

-

Plant Specificity: The anti-tubulin effects of this compound are specific to plants. It has no effect on bovine brain tubulin polymerization at concentrations up to 100 μM.[2]

| Target/System | Activity | Value | Source |

| Rosa tubulin polymerization | Inhibition | - | [2] |

| Hemanthus endosperm tubulin polymerization | Complete Inhibition | 0.1 μM | [2] |

| Bovine brain tubulin polymerization | No effect | up to 100 μM | [2] |

| P. falciparum growth | IC₅₀ | 3.5 μM | [2] |

| P. falciparum trophozoite microtubule polymerization | Complete Inhibition | 20 μM | [2] |

Table 3: Biological Activity of this compound.

Effects on Mitochondrial Calcium Flux

In addition to its effects on the cytoskeleton, this compound has been reported to affect mitochondrial calcium transport.

-

It inhibits calcium accumulation in corn mitochondria with an ID₅₀ of 140 nM.[2]

-

It can induce a 3-fold increase in the rate of calcium efflux from rat liver mitochondria at a concentration of 100 nM.[2]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol describes a general method to assess the effect of compounds on tubulin polymerization by measuring changes in turbidity.

Materials:

-

Purified plant tubulin

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired final concentration (e.g., 3 mg/mL). Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Compound Preparation: Prepare serial dilutions of this compound in General Tubulin Buffer at 10x the final desired concentration.

-

Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the 10x this compound dilutions (or vehicle control) to the appropriate wells.

-

Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is determined by the plateau of the curve.

Mitochondrial Calcium Efflux Assay

This protocol provides a general method for measuring calcium efflux from isolated mitochondria using a fluorescent indicator.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.0)

-

Respiratory substrates (e.g., succinate, rotenone)

-

Calcium Green-5N or similar calcium indicator

-

This compound stock solution (in DMSO)

-

Fluorometric plate reader or spectrofluorometer

Procedure:

-

Mitochondria Preparation: Isolate mitochondria using standard differential centrifugation techniques. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate or a cuvette, add the respiration buffer containing the respiratory substrates and the calcium indicator.

-

Mitochondrial Loading: Add a known amount of isolated mitochondria to the assay buffer and allow them to energize.

-

Calcium Loading: Add a pulse of a known concentration of CaCl₂ to the mitochondrial suspension. The mitochondria will take up the calcium, which can be monitored by a decrease in the fluorescence of the calcium indicator.

-

Induction of Efflux: Once a steady state of calcium uptake is reached, add this compound (or vehicle control) to the suspension.

-

Data Acquisition: Monitor the fluorescence of the calcium indicator over time. An increase in fluorescence indicates the efflux of calcium from the mitochondria into the buffer.

-

Data Analysis: The rate of calcium efflux can be calculated from the change in fluorescence over time.

Synthesis and Spectroscopic Data

Synthesis

A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature. However, the general synthesis of phosphoramidothioates involves the reaction of a phosphorodichloridothioate with an alcohol followed by an amine. For this compound, this would likely involve the reaction of O-methyl phosphorodichloridothioate with 4-methyl-2-nitrophenol, followed by reaction with isopropylamine.

Spectroscopic Data

Detailed annotated spectra for this compound are not widely published. However, data is available from various chemical databases.

-

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 304.0647. Common fragmentation patterns would involve cleavage of the P-O, P-N, and P-S bonds.[1]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the isopropyl group protons, the methyl group on the aromatic ring, and the methoxy group protons.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts being influenced by their local electronic environment (e.g., aromatic carbons, aliphatic carbons, carbon attached to oxygen).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the NO₂ group (asymmetric and symmetric stretches), P=S stretch, and P-O-C and C-N bonds.

Safety and Handling

This compound is harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable tool for researchers studying the plant cytoskeleton and for the development of new herbicides. Its high specificity for plant tubulin makes it a subject of interest for understanding the differences between plant and animal microtubule dynamics. This guide provides a foundational understanding of its chemical and biological properties to aid in future research and development endeavors.

References

- 1. The nature of the calcium ion efflux induced in rat liver mitochondria by the oxidation of endogenous nicotinamide nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C11H17N2O4PS | CID 100524 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Amiprofos-methyl Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprofos-methyl is a selective organophosphate herbicide recognized for its potent activity against a range of annual grasses and broadleaf weeds. Its mechanism of action lies in the specific disruption of microtubule polymerization in plant cells, a process vital for cell division, growth, and intracellular transport. This technical guide provides a comprehensive overview of the discovery, synthesis, mode of action, and biological effects of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside quantitative data on its physicochemical properties, herbicidal activity, and toxicity. Visual diagrams created using Graphviz illustrate the synthetic pathway, mode of action, and a representative experimental workflow for herbicidal screening. This document is intended to serve as a valuable resource for researchers and professionals engaged in herbicide development, plant cell biology, and related fields.

Introduction

The development of selective herbicides has been a cornerstone of modern agriculture, enabling significant improvements in crop yield and quality. This compound, a member of the phosphoric amide class of herbicides, emerged as a significant tool for weed management. Its discovery was driven by research into compounds that could selectively target essential cellular processes in plants without causing harm to crops or having high mammalian toxicity. This guide delves into the technical aspects of this compound, from its chemical synthesis to its biological impact at the molecular level.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological profile of a herbicide is critical for its safe and effective use. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₇N₂O₄PS | [1][2] |

| Molecular Weight | 304.30 g/mol | [1][2] |

| CAS Number | 36001-88-4 | [1][2] |

| Appearance | Powder or crystals | [2] |

| Melting Point | ~65 °C | [2] |

| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 0.2 mg/mL | [3] |

| InChIKey | VHEWQRWLIDWRMR-UHFFFAOYSA-N | [1][2] |

Table 2: Toxicological Data for this compound

| Parameter | Organism | Value | Reference |

| LD₅₀ (Oral) | Rat | 309 mg/kg | [4] |

| LD₅₀ (Dermal) | Rat | >5000 mg/kg | [4] |

| LC₅₀ (96 h) | Fish | 1.9 mg/L | [4] |

Table 3: Herbicidal Activity of this compound

| Parameter | Target | Value | Reference |

| IC₅₀ (Tubulin Polymerization) | Plasmodium falciparum | 3.5 µM | [3] |

| ID₅₀ (Calcium Accumulation) | Corn mitochondria | 140 nM | [3] |

| Effective Concentration (Tubulin Polymerization Inhibition) | Hemanthus endosperm cells | 0.1 µM (complete inhibition) | [3] |

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process centered around the formation of a phosphoramidothioate linkage. The general approach includes the esterification of a nitrophenol derivative followed by amidation with isopropylamine.[5]

Representative Synthetic Pathway

References

Tubulin as the molecular target of Amiprofos-methyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprofos-methyl (APM) is a phosphoric amide herbicide that selectively disrupts microtubule dynamics in plant cells, leading to mitotic arrest and ultimately, cell death. Its primary molecular target is tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with tubulin. It includes a summary of quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers in plant biology, cancer research, and drug development who are interested in microtubule-targeting agents.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[1] Consequently, tubulin has emerged as a key target for a diverse range of therapeutic agents, including anticancer drugs and herbicides.[1][2]

This compound (APM) is a potent and specific anti-microtubule agent that exhibits its herbicidal activity by disrupting microtubule-dependent processes in plants.[3][4] APM has been shown to inhibit the in vitro polymerization of isolated plant tubulin and depolymerize existing microtubules.[3][5] Notably, APM displays a high degree of selectivity, with little to no effect on mammalian microtubules, making it a valuable tool for studying the specific properties of plant tubulin.[3][5][6]

This guide will delve into the molecular interactions between APM and tubulin, presenting key quantitative data, outlining relevant experimental methodologies, and providing visual representations of the underlying mechanisms and experimental setups.

Mechanism of Action

This compound exerts its effects by directly interacting with tubulin, leading to the disruption of microtubule polymerization dynamics. The primary mechanism involves the depolymerization of microtubules and the inhibition of new microtubule formation.[3][5]

Binding to Tubulin and Inhibition of Polymerization

APM binds to tubulin dimers, preventing their incorporation into growing microtubules. This leads to a concentration-dependent inhibition of microtubule polymerization.[3] Studies have shown that APM competitively inhibits the binding of another well-characterized microtubule-disrupting herbicide, oryzalin, to plant tubulin.[5] This suggests that APM and oryzalin share a common or overlapping binding site on the tubulin molecule.[5] The binding of APM to tubulin is a reversible process.[4][7]

Specificity for Plant Tubulin

A remarkable feature of this compound is its high specificity for plant tubulin.[3][6] While it potently inhibits microtubule assembly in plant cells, it has no discernible effect on microtubules in mammalian cells, such as mouse 3T3 fibroblasts, even at concentrations significantly higher than those required for activity in plants.[3][5][6] This selectivity points to structural differences between plant and animal tubulins in the APM binding site.

Effects on the Cell Cycle and Apoptosis

By disrupting the formation and function of the mitotic spindle, this compound causes an arrest of the cell cycle in the G2/M phase.[8][9] This mitotic arrest is a common consequence of the action of microtubule-targeting agents.[1][2] Prolonged mitotic arrest can trigger a signaling cascade that ultimately leads to programmed cell death, or apoptosis.[2][9]

Quantitative Data

The interaction of this compound with tubulin has been characterized by several key quantitative parameters. These values are crucial for understanding the potency and mechanism of action of the compound.

| Parameter | Value | Organism/System | Reference |

| Ki (Oryzalin competition) | 5 µM | Tobacco (Nicotiana tabacum) tubulin | [5] |

| Kd ([14C]oryzalin binding) | 117 nM | Tobacco (Nicotiana tabacum) tubulin | [5] |

| Concentration for complete microtubule depolymerization | 1 to 3 µM | Plant cell suspension cultures | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and tubulin.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) as microtubules form.[9][10][11]

Materials:

-

Purified plant tubulin (e.g., from tobacco BY-2 cells)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP (Guanosine triphosphate) stock solution (100 mM)

-

Glycerol

-

This compound (APM) stock solution in DMSO

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[9]

-

Prepare serial dilutions of APM in General Tubulin Buffer from the stock solution. A vehicle control (DMSO) should also be prepared.

-

Pipette 10 µL of the APM dilutions or vehicle control into the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9]

-

Analyze the data by plotting absorbance versus time. The rate and extent of polymerization in the presence of APM are compared to the vehicle control. The IC50 value can be determined from a dose-response curve.[11]

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule cytoskeleton within intact cells.[12][13]

Materials:

-

Plant cell suspension culture (e.g., tobacco BY-2) or root tips

-

This compound (APM)

-

Fixative solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

DAPI (for nuclear staining)

-

Microscope slides coated with poly-L-lysine

-

Fluorescence microscope

Procedure:

-

Treat plant cells with various concentrations of APM for a specified duration (e.g., 1 hour).[4]

-

Fix the cells with the fixative solution.[14]

-

Briefly incubate the fixed cells in cell wall-digesting enzymes to allow for cell separation and antibody penetration.[12]

-

Adhere the cells to poly-L-lysine coated microscope slides.

-

Permeabilize the cells with permeabilization buffer.[14]

-

Block non-specific antibody binding with blocking solution.[14]

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Wash the cells with PBS.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the microtubules and nuclei using a fluorescence microscope. Compare the microtubule organization in APM-treated cells to untreated control cells.

Competitive Binding Assay

This assay is used to determine if this compound competes with a known tubulin-binding ligand, such as radiolabeled oryzalin, for the same binding site.[5]

Materials:

-

Purified plant tubulin

-

Radiolabeled ligand (e.g., [14C]oryzalin)

-

Unlabeled this compound (APM)

-

Binding buffer

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubate a constant concentration of purified tubulin with a constant concentration of [14C]oryzalin in the presence of increasing concentrations of unlabeled APM.

-

Allow the binding reaction to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate protein-bound ligand from free ligand.

-

Wash the filters with cold binding buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The amount of bound [14C]oryzalin will decrease as the concentration of the competing ligand (APM) increases.

-

The inhibition constant (Ki) for APM can be calculated from the data using appropriate binding models.[5]

Visualizations

Signaling Pathway of APM-induced Cell Cycle Arrest and Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Biologia plantarum: Effect of anti-microtubular drug amiprophos-methyl on somatic embryogenesis and DNA ploidy levels in alfalfa and carrot cell suspension cultures [bp.ueb.cas.cz]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence microscopy of organized microtubule arrays in structurally stabilized meristematic plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Amiprofos-methyl: A Technical Guide to its Biochemical and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprofos-methyl (APM) is a phosphoric amide herbicide recognized for its potent and specific activity as a microtubule-disrupting agent in plant cells. Its primary mechanism of action involves the direct inhibition of tubulin polymerization, a critical process for cell division, elongation, and intracellular transport. This disruption leads to a cascade of physiological effects, most notably the arrest of the cell cycle at the metaphase stage. APM's selectivity for plant tubulin over its animal counterparts has made it a valuable tool in agricultural science and plant cell biology research. This technical guide provides an in-depth overview of the biochemical and physiological effects of this compound, detailing its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used to elucidate these effects.

Introduction

This compound, with the chemical name O-methyl O-(4-methyl-2-nitrophenyl) N-isopropylphosphoramidothioate, is a member of the phosphoric amide class of herbicides.[1] Its herbicidal activity stems from its ability to interfere with microtubule dynamics, essential for the structural integrity and function of the cytoskeleton in eukaryotic cells.[2][3] Unlike some other microtubule-targeting agents, APM exhibits a remarkable specificity for plant tubulin, with minimal effects observed on microtubules in animal cells.[2][4] This selectivity makes it a subject of interest not only for its agricultural applications but also as a molecular probe to study the intricacies of the plant cytoskeleton.

Biochemical Effects

Mechanism of Action: Inhibition of Tubulin Polymerization

The core biochemical effect of this compound is the inhibition of microtubule polymerization.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions. APM directly binds to plant tubulin, preventing the assembly of these heterodimers into microtubules.[2][5] This action is competitive with other tubulin-binding agents like oryzalin, suggesting they may share or have overlapping binding sites on the tubulin molecule.[6] The inhibition of polymerization disrupts the formation of essential microtubule structures, including the mitotic spindle and cortical microtubule arrays.[3]

Quantitative Data on Biochemical Interactions

The interaction of this compound with plant tubulin and its subsequent effects on cellular processes have been quantified in several studies. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Effects of this compound on Tubulin and Microtubules

| Parameter | Organism/System | Value | Reference(s) |

| Inhibition Constant (Ki) | Tobacco (Nicotiana tabacum) tubulin | 5 µM | [6][7] |

| Effect on Polymerization | Taxol-induced rose microtubule polymerization | Concentration-dependent inhibition | [2] |

| Effect on Polymerization | Taxol-induced bovine brain microtubules | No effect at concentrations 10x higher than those inhibiting plant tubulin | [2][4] |

| Microtubule Depolymerization | Preformed, taxol-stabilized tobacco microtubules | Depolymerized by low micromolar concentrations | [6] |

Table 2: Physiological and Cellular Effects of this compound

| Effect | Organism/System | Concentration | Observation | Reference(s) |

| Microtubule Depolymerization | Plant cell suspension cultures | 1 to 3 µM | Complete depolymerization of cortical and mitotic microtubule arrays in 1 hour. | [5] |

| Metaphase Arrest | Plant cells | Not specified | Blocks metaphase in the root's meristem. | [8] |

| Growth Inhibition | Tobacco cells | Threshold range for microtubule depolymerization | Growth inhibition is caused by microtubule depolymerization. | [6] |

| Effect on Animal Cells | Mouse 3T3 fibroblasts | Not specified | No apparent effect on microtubules. | [6] |

Physiological Effects

Disruption of Cell Division and the Cell Cycle

The most prominent physiological consequence of APM's biochemical activity is the disruption of cell division. By preventing the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, APM causes cells to arrest in metaphase.[8] This leads to an accumulation of cells at this stage of the cell cycle and can induce polyploidy.[9] The effect is reversible; upon removal of APM, cells can often resume the cell cycle.[5][10]

Impact on Cell Morphology and Development

Cortical microtubules play a crucial role in determining cell shape and guiding the deposition of cellulose microfibrils in the cell wall. The depolymerization of these microtubules by APM can lead to altered cell morphology and developmental abnormalities in plants.[3] This is a key aspect of its herbicidal action, as it disrupts normal growth and development.

Secondary Effects

While the primary effect of this compound is on microtubule dynamics, the disruption of such a fundamental cellular component can lead to secondary effects. However, based on available literature, APM's mechanism is considered a direct poisoning of microtubule dynamics rather than an indirect effect through deregulation of other signaling pathways, such as intracellular calcium levels.[2] There is limited direct evidence to suggest that APM significantly induces oxidative stress or broadly alters secondary metabolism as a primary mode of action. Any such effects are likely downstream consequences of the primary cytoskeletal disruption.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This protocol is adapted from methods used to study the effect of compounds on microtubule assembly.

Objective: To determine the effect of this compound on the in vitro polymerization of purified plant tubulin.

Principle: Microtubule polymerization scatters light, and the increase in turbidity can be measured spectrophotometrically at 340-350 nm.

Materials:

-

Purified plant tubulin

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

GTP (Guanosine triphosphate) solution (e.g., 10 mM)

-

This compound (APM) stock solution in a suitable solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

Pre-warmed 96-well microtiter plates

Procedure:

-

Prepare a tubulin solution at the desired concentration (e.g., 2-4 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP (final concentration 1 mM). Keep on ice.

-

Prepare serial dilutions of APM in General Tubulin Buffer. Include a vehicle control (solvent only).

-

In a pre-warmed (37°C) 96-well plate, add the APM dilutions and the vehicle control.

-

To initiate the polymerization reaction, add the cold tubulin solution to each well.

-

Immediately place the plate in the temperature-controlled spectrophotometer set at 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

-

Plot absorbance versus time to generate polymerization curves. Analyze the curves for changes in the lag phase, polymerization rate (Vmax), and the final plateau, comparing the APM-treated samples to the control.

Whole-Mount Immunolocalization of Microtubules in Plant Cells

This protocol provides a general framework for visualizing the effects of this compound on microtubule arrays in plant tissues, such as Arabidopsis thaliana roots.

Objective: To visualize the organization of microtubule arrays in plant cells following treatment with this compound.

Principle: Specific primary antibodies against tubulin are used to label microtubules within fixed and permeabilized plant cells. A fluorescently tagged secondary antibody then binds to the primary antibody, allowing for visualization by fluorescence microscopy.

Materials:

-

Plant seedlings (e.g., 5-day-old Arabidopsis thaliana)

-

This compound (APM)

-

Fixation solution (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer [MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO4, pH 7.0])

-

Cell wall digestion enzyme solution (e.g., 0.2% Driselase, 0.15% Macerozyme in 2 mM MES, pH 5.0)

-

Permeabilization buffer (e.g., 3% IGEPAL CA-630, 10% DMSO in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., monoclonal anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

DAPI or Propidium Iodide for nuclear staining (optional)

-

Antifade mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Treatment: Incubate seedlings in liquid culture medium containing the desired concentration of APM or a vehicle control for the specified duration.

-

Fixation: Transfer seedlings to the fixation solution and apply a vacuum for a short period to aid infiltration. Incubate for approximately 1 hour at room temperature.

-

Washing: Wash the seedlings several times with MTSB.

-

Cell Wall Digestion: Incubate the seedlings in the cell wall digestion enzyme solution at 37°C for 30-60 minutes, or until tissues are sufficiently softened.

-

Permeabilization: Wash with PBS and then incubate in permeabilization buffer for 30-60 minutes.

-

Blocking: Wash with PBS and incubate in blocking solution for at least 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the seedlings in the primary antibody solution (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash extensively with PBS.

-

Secondary Antibody Incubation: Incubate in the fluorescently-labeled secondary antibody solution (diluted in blocking buffer) for several hours at room temperature in the dark.

-

Washing and Mounting: Wash with PBS, optionally stain with a nuclear counterstain, and mount on a microscope slide with antifade medium.

-

Imaging: Observe the microtubule structures using a confocal or fluorescence microscope. Compare the microtubule organization in APM-treated and control samples.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps to analyze the effect of this compound on the cell cycle distribution of plant protoplasts or cell suspensions.

Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.

Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide, PI) is used to stain the nuclei of fixed and permeabilized cells. The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer. Cells in G1 have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in S phase have an intermediate DNA content.

Materials:

-

Plant cell suspension culture or isolated protoplasts

-

This compound (APM)

-

Fixative (e.g., 70% ethanol)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treatment: Treat the plant cell culture with various concentrations of APM or a vehicle control for a defined period.

-

Harvesting: Harvest the cells by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for at least 30 minutes to degrade RNA, which can also be stained by PI.

-

Staining: Add the PI staining solution and incubate in the dark for at least 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect fluorescence data from a sufficient number of cells (e.g., 10,000-20,000 events).

-

Data Analysis: Generate a histogram of DNA content (PI fluorescence). Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of APM-treated samples to the control.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dokumen.pub [dokumen.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

Amiprofos-Methyl: A Deep Dive into its Selective Disruption of Plant Tubulin

For Researchers, Scientists, and Drug Development Professionals

Amiprofos-methyl (APM) stands as a significant tool in herbicide development and a subject of interest in cell biology due to its remarkable specificity for plant tubulin over its animal counterparts. This technical guide synthesizes the current understanding of APM's mechanism of action, providing a detailed look at its biochemical interactions, the experimental protocols used to elucidate its function, and the quantitative data that underscores its selectivity.

Core Mechanism: Competitive Inhibition and Microtubule Depolymerization

This compound exerts its herbicidal effects by directly interfering with the dynamics of microtubules, essential components of the eukaryotic cytoskeleton responsible for cell division, structure, and intracellular transport.[1][2][3] The primary mechanism of APM is the inhibition of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules.[4][5]

Biochemical studies have revealed that APM is a competitive inhibitor of oryzalin binding to plant tubulin.[6] Oryzalin is another potent dinitroaniline herbicide known to bind to plant tubulin and disrupt microtubule formation.[7] This competitive inhibition indicates that APM and oryzalin likely share the same or an overlapping binding site on the plant tubulin molecule.[6] This interaction leads to the depolymerization of existing microtubules and prevents the formation of new ones, ultimately causing a halt in the cell cycle and leading to plant death.[6][8]

Quantitative Analysis of Specificity

The profound selectivity of this compound for plant tubulin is best illustrated through quantitative data derived from various biochemical and cellular assays. The following table summarizes the key findings from comparative studies.

| Parameter | Plant Tubulin (Tobacco) | Animal Tubulin (Bovine Brain) | Reference |

| Inhibition of Polymerization | Complete inhibition at low micromolar concentrations | No effect at 10x the concentration required for plant tubulin inhibition | [4] |

| Ki for Oryzalin Binding Inhibition | 5 µM | Not Applicable | [6] |

| Effect on Cellular Microtubules | Depolymerization at concentrations that inhibit cell growth | No apparent effect on microtubules in mouse 3T3 fibroblasts | [6] |

Experimental Protocols

The investigation into this compound's mode of action relies on a set of well-established experimental protocols. Below are detailed methodologies for key experiments.

Tubulin Isolation

a) Plant Tubulin Isolation (e.g., from Tobacco BY-2 cells):

A common method for purifying plant tubulin is through affinity chromatography.[9] One effective technique utilizes the TOG (Tumor Overexpressed Gene) domains of tubulin-binding proteins as an affinity ligand.[9]

-

Cell Culture and Lysis: Actively dividing plant cell cultures, such as tobacco BY-2, are harvested and lysed in a suitable buffer to release cellular contents.[9]

-

Clarification: The lysate is centrifuged at high speed to remove cell debris and organelles.

-

Affinity Chromatography: The clarified supernatant is passed through a column containing immobilized TOG domains. Plant tubulin binds to the TOG domains with high affinity.[9]

-

Elution: After washing the column to remove non-specifically bound proteins, the purified plant tubulin is eluted.

-

Concentration and Storage: The eluted tubulin is concentrated and stored at -80°C in a cryoprotectant-containing buffer.[10]

b) Animal Tubulin Isolation (e.g., from Bovine Brain):

Bovine brain is a rich source of tubulin and is often used as the animal counterpart in comparative studies.[10]

-

Homogenization: Fresh or frozen bovine brain tissue is homogenized in a polymerization buffer.

-

Clarification: The homogenate is centrifuged to remove large cellular debris.

-

Polymerization and Depolymerization Cycles: The supernatant is subjected to cycles of temperature-induced polymerization (at 37°C) and depolymerization (at 4°C). This process enriches for tubulin, as it is one of the few proteins that exhibits this behavior.

-

Ion-Exchange Chromatography: Further purification is achieved through ion-exchange chromatography to separate tubulin from microtubule-associated proteins (MAPs).

-

Storage: The purified tubulin is stored at -80°C.[10]

In Vitro Tubulin Polymerization Assay

This assay is fundamental to determining the effect of compounds on microtubule formation. It can be performed using two primary methods: turbidity measurement or fluorescence detection.[11][12]

a) Turbidity-Based Assay:

This method relies on the principle that the formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be measured as an increase in absorbance at 340-350 nm.[11][13]

-

Reagent Preparation:

-

Reaction Setup:

-

Initiation and Measurement:

-

Initiate the polymerization by adding the cold tubulin polymerization mix to the wells of the pre-warmed plate.[11]

-

Immediately place the plate in a temperature-controlled microplate reader set to 37°C.[13]

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).[11]

-

b) Fluorescence-Based Assay:

This method utilizes a fluorescent reporter, such as DAPI, which exhibits increased fluorescence upon binding to polymerized microtubules.[12]

-

Reagent Preparation: Similar to the turbidity-based assay, with the addition of a fluorescent dye like DAPI to the polymerization buffer.[12]

-

Reaction Setup: The setup is analogous to the turbidity assay, using an opaque 96-well plate suitable for fluorescence measurements.

-

Initiation and Measurement:

-

Initiate the reaction as described above.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals at 37°C.[11]

-

Competitive Binding Assay

This assay is used to determine if this compound competes with a known tubulin-binding ligand, such as radiolabeled oryzalin.

-

Incubation: Incubate purified plant tubulin with a constant concentration of [14C]oryzalin and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: Separate the tubulin-bound [14C]oryzalin from the free ligand. This can be achieved through methods like gel filtration or filter binding assays.

-

Quantification: Quantify the amount of bound [14C]oryzalin using liquid scintillation counting.

-

Data Analysis: A decrease in the amount of bound [14C]oryzalin with increasing concentrations of this compound indicates competitive binding. The inhibition constant (Ki) can then be calculated.[6]

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Caption: Differential action of this compound on plant versus animal cells.

Caption: Experimental workflow for a turbidity-based tubulin polymerization assay.

Conclusion

The specificity of this compound for plant tubulin is a well-documented phenomenon, supported by robust quantitative data and detailed biochemical studies. Its ability to inhibit plant microtubule polymerization while leaving animal microtubules largely unaffected makes it a valuable selective herbicide. The experimental protocols outlined in this guide provide a framework for the continued investigation of tubulin-targeting compounds, which is crucial for the development of new herbicides and for advancing our fundamental understanding of cytoskeletal dynamics in different kingdoms of life. The clear distinction in the interaction of APM with plant and animal tubulin highlights the subtle but significant structural and conformational differences between these homologous proteins, offering a promising avenue for the design of highly targeted therapeutic and agricultural agents.

References

- 1. researchgate.net [researchgate.net]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. news.stanford.edu [news.stanford.edu]

- 4. Inhibition of Plant Microtubule Polymerization in vitro by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytogenetic effect of herbicides on plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinity purification of tubulin from plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

Early research on Amiprofos-methyl as a phosphoric amide herbicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprofos-methyl (APM), chemically known as O-methyl O-(4-methyl-2-nitrophenyl) N-isopropylphosphoramidothioate, is a phosphoric amide herbicide that emerged from early research as a potent inhibitor of plant growth. Its mechanism of action is primarily attributed to the disruption of microtubule polymerization, a crucial process for cell division, elongation, and overall plant development. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its biochemical activity, experimental evaluation, and its relationship with other classes of herbicides.

Core Mechanism of Action: Inhibition of Plant Microtubule Polymerization

Early studies unequivocally identified this compound as a specific and potent anti-microtubule agent in plants.[1][2] The herbicidal activity of APM stems from its ability to directly interfere with the dynamics of microtubule assembly. Unlike some other compounds that may indirectly affect microtubules, APM has been shown to directly poison microtubule dynamics in plant cells.[1][2] This effect is selective for plant tubulin, as significantly higher concentrations of APM are required to affect microtubule assembly in animal cells, such as bovine brain microtubules.[1][3]

The proposed mechanism involves APM binding to tubulin subunits, preventing their polymerization into microtubules. This leads to the depolymerization of existing microtubule structures within the plant cells. The disruption of the microtubule network has profound consequences on cellular processes that are dependent on a functional cytoskeleton, including mitosis, cell plate formation, and the directional control of cell expansion.

Quantitative Data on Bioactivity

The following tables summarize key quantitative data from early research on this compound, providing insights into its potency and binding affinity.

| Parameter | Value | Organism/System | Reference |

| Inhibition Constant (Ki) | 5 µM | Tobacco (Nicotiana tabacum) tubulin, competitive inhibition of [14C]oryzalin binding | [1] |

| Dissociation Constant (Kd) | 117 nM | Tobacco tubulin for [14C]oryzalin | [1] |

| IC50 (Growth Inhibition) | 3.5 µM | Plasmodium falciparum | |

| Mitochondrial Respiration (ID50) | 140 nM | Inhibition of calcium accumulation in corn mitochondria | |

| Tubulin Polymerization Inhibition | Complete inhibition at 0.1 µM | Haemanthus endosperm cells | |

| Effect on Animal Tubulin | No effect up to 100 µM | Bovine brain tubulin polymerization |

Table 1: In Vitro Bioactivity of this compound

| Plant Species | Observation | APM Concentration | Reference |

| Rose (cultured cells) | Concentration-dependent inhibition of taxol-induced microtubule polymerization | Not specified | [1] |

| Tobacco (cultured cells) | Depolymerization of preformed, taxol-stabilized microtubules | Low micromolar | [1] |

| Tobacco (cultured cells) | Growth inhibition correlated with microtubule depolymerization | Threshold range for depolymerization | [1] |

| Micrasterias denticulata | Inhibition of post-mitotic nuclear and chloroplast migration | 10⁻³ to 10⁻⁶ M | |

| Wheat | Disruption of the microtubular system in root cells | 3 x 10⁻³ M | |

| Carrot | Cross-resistance to amiprophos-methyl in dinitroaniline-resistant lines | Not specified |

Table 2: Herbicidal Effects of this compound on Various Plant Systems

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is a generalized procedure based on methods described in early studies to assess the effect of this compound on microtubule assembly.

Objective: To determine the inhibitory effect of this compound on the polymerization of plant tubulin in vitro.

Materials:

-

Purified plant tubulin (e.g., from cultured rose or tobacco cells)

-

Polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 2 mM EGTA, 1 mM MgCl2, 1 mM GTP)

-

Taxol (to promote microtubule assembly)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Tubulin Preparation: Purify tubulin from plant cell cultures using established protocols, often involving cycles of polymerization and depolymerization and chromatography.

-

Reaction Mixture: In a cuvette, combine the polymerization buffer, purified tubulin, and GTP.

-

Initiation of Polymerization: Add Taxol to the reaction mixture to induce microtubule polymerization.

-

Addition of Inhibitor: Introduce varying concentrations of this compound (or the solvent control) to the reaction mixtures.

-

Monitoring Polymerization: Immediately place the cuvettes in a spectrophotometer set to 37°C. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the change in absorbance versus time for each concentration of this compound. The rate and extent of polymerization in the presence of the inhibitor are compared to the control to determine the inhibitory effect.

Competitive Binding Assay with [14C]oryzalin

This protocol outlines the methodology used to investigate the competitive binding of this compound and the dinitroaniline herbicide oryzalin to plant tubulin.

Objective: To determine if this compound competes with oryzalin for the same binding site on plant tubulin.

Materials:

-

Purified plant tubulin

-

[14C]oryzalin (radiolabeled oryzalin)

-

Unlabeled this compound

-

Binding buffer

-

Filtration apparatus (e.g., glass fiber filters)

-

Scintillation counter

Procedure:

-

Incubation: Incubate purified plant tubulin with a constant concentration of [14C]oryzalin in the presence of increasing concentrations of unlabeled this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters to separate the tubulin-ligand complexes from the unbound radiolabeled oryzalin.

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound [14C]oryzalin is plotted against the concentration of this compound. A decrease in the amount of bound [14C]oryzalin with increasing concentrations of this compound indicates competitive binding. The inhibition constant (Ki) can be calculated from this data.

Signaling Pathways and Experimental Workflows

Caption: Mode of action of this compound.

Caption: Experimental workflow for assessing herbicidal activity.

Relationship with Dinitroaniline Herbicides

This compound is often compared to the dinitroaniline class of herbicides (e.g., trifluralin, oryzalin) due to their similar mode of action. Both classes of compounds are known to disrupt microtubule assembly in plants. The competitive binding studies demonstrating that this compound can displace oryzalin from its binding site on tubulin strongly suggest that they share a common or overlapping binding domain.

This shared mechanism is further supported by observations of cross-resistance. For instance, carrot cell lines resistant to dinitroaniline herbicides also exhibit resistance to this compound. This indicates a common basis for their herbicidal activity, likely at the level of the tubulin protein itself.

Synthesis of this compound

-

Phosphorus Oxychloride Reaction: Phosphorus oxychloride (POCl₃) is reacted with an alcohol, such as methanol, to form a dichlorophosphate intermediate.

-

Amination: The dichlorophosphate is then reacted with an amine, in this case, isopropylamine, to yield a phosphoramidic dichloride.

-

Condensation with Phenol: The final step involves the condensation of the phosphoramidic dichloride with the desired substituted phenol, 4-methyl-2-nitrophenol, in the presence of a base to yield this compound.

Variations of this synthetic scheme exist, but the core principle involves the sequential formation of the P-O-alkyl, P-N-alkyl, and P-O-aryl bonds.

Conclusion

Early research on this compound established it as a potent and selective inhibitor of plant microtubule polymerization. Its mode of action, involving direct interaction with plant tubulin, places it in a similar functional class as the dinitroaniline herbicides. The quantitative data on its bioactivity and the detailed experimental protocols for its evaluation provide a solid foundation for further research and development in the field of herbicides and microtubule-targeting agents. The specific disruption of a fundamental cellular process in plants, with lower toxicity to animal cells, highlights the potential for developing targeted and effective agricultural chemicals.

References

Amiprofos-Methyl: An In-depth Technical Guide to its Impact on Plant Cytoskeleton Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amiprofos-methyl (APM) is a phosphoric amide herbicide with a highly specific mode of action targeting the plant cytoskeleton. It acts as a potent and reversible inhibitor of microtubule polymerization in plant cells, leading to disruptions in cell division, elongation, and overall morphogenesis. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies associated with the study of this compound's effects on plant cytoskeleton dynamics. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Mechanism of Action: A Direct Poison to Plant Microtubules

This compound's primary mechanism of action is the direct inhibition of microtubule polymerization in plant cells.[1][2] Unlike some other microtubule-disrupting agents, APM does not appear to act indirectly by altering intracellular calcium levels.[1][2] Its effect is specific to plant tubulin, with no significant impact observed on mammalian tubulin, highlighting its potential for targeted herbicidal applications.[1][2][3]

APM competitively inhibits the binding of other microtubule-disrupting agents, such as oryzalin, to plant tubulin.[3] This suggests that APM binds to a site on the tubulin dimer that is critical for the addition of subunits to a growing microtubule. The binding of APM to tubulin prevents the formation of stable microtubules, leading to a net depolymerization of existing microtubule arrays.[3][4] This disruption of microtubule dynamics is the root cause of the various physiological effects observed in plants treated with APM.

Impact on Cytoskeleton Dynamics and Cellular Processes

Microtubule Depolymerization

APM induces a rapid and reversible depolymerization of both cortical and mitotic microtubule arrays in sensitive plant cells.[4][5] The effect is concentration-dependent, with complete depolymerization observed within an hour at low micromolar concentrations.[4][5] Recovery from APM treatment is also rapid, with short cortical microtubules reappearing within hours after the removal of the herbicide.[4][5] This reversibility makes APM a valuable tool for studying the role of microtubules in various cellular processes.

Disruption of Cell Division and Morphogenesis

By disrupting the mitotic spindle, APM effectively inhibits cell division, often leading to an accumulation of cells in metaphase.[4] The disruption of cortical microtubules, which guide the deposition of cellulose microfibrils in the cell wall, results in altered cell elongation and abnormal morphogenesis.[4][6] This is often observed as a swelling of the root tip in treated plants.[6]

Interaction with Microfilaments

The primary target of APM is the microtubule cytoskeleton. While there is no evidence for a direct interaction with actin microfilaments, the disruption of microtubules can indirectly affect the organization and function of the actin cytoskeleton.[4] Microtubules and microfilaments are known to interact and cooperate in various cellular processes, such as organelle positioning and cell expansion. Therefore, the severe disruption of the microtubule network by APM likely has secondary consequences for the actin cytoskeleton's function.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the effects of this compound on plant cytoskeleton dynamics.

| Parameter | Organism/System | Value | Reference |

| Concentration for complete microtubule depolymerization | Plant cell suspension cultures | 1-3 µM (in 1 hour) | [4][5] |

| Inhibition constant (Ki) for competitive inhibition of [14C]oryzalin binding to tubulin | Tobacco (Nicotiana tabacum cv Bright Yellow-2) | 5 µM | [3] |

| Dissociation constant (Kd) for [14C]oryzalin binding to tubulin | Tobacco (Nicotiana tabacum cv Bright Yellow-2) | 117 nM | [3] |

| Concentration for inhibition of post-mitotic nuclear and chloroplast migration | Micrasterias denticulata | 10⁻³ to 10⁻⁶ M | [4] |

| Concentration for root swelling | Nicotiana plumbaginifolia | 0.1–10 µM | [6] |

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This protocol is a generalized procedure based on methodologies described in the literature for assessing the effect of compounds on microtubule polymerization.[1][7][8]

Objective: To determine the effect of this compound on the rate and extent of plant tubulin polymerization in vitro.

Materials:

-

Purified plant tubulin (e.g., from tobacco BY-2 cells)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)

-

GTP solution (100 mM)

-

This compound (APM) stock solution in DMSO

-

DMSO (vehicle control)

-

96-well microplate (half-area, clear bottom)

-

Temperature-controlled spectrophotometer or fluorometer capable of reading at 340 nm (for absorbance) or with appropriate filters for a fluorescent reporter.

Procedure:

-

Preparation of Reagents:

-

Thaw purified plant tubulin on ice.

-

Prepare a working solution of GTP in G-PEM buffer.

-

Prepare serial dilutions of APM in G-PEM buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%. Prepare a vehicle control with the same final DMSO concentration.

-

-

Reaction Setup:

-

On ice, add the following to each well of a pre-chilled 96-well plate:

-

G-PEM buffer

-

APM dilution or vehicle control

-

Purified tubulin (to a final concentration of ~2-4 mg/mL)

-

-

-

Initiation of Polymerization:

-

Place the microplate in the temperature-controlled plate reader set to 37°C.

-

Immediately before starting the measurement, add GTP to each well to a final concentration of 1 mM to initiate polymerization.

-

-

Data Acquisition:

-

Measure the change in absorbance at 340 nm or fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

-

-

Data Analysis:

-

Plot the absorbance/fluorescence values against time to generate polymerization curves.

-